molecular formula C28H28 B3265110 1,3,5-Triphenyladamantane CAS No. 40189-22-8

1,3,5-Triphenyladamantane

Cat. No. B3265110
CAS RN: 40189-22-8
M. Wt: 364.5 g/mol
InChI Key: ASFIKOPZZANWSR-UHFFFAOYSA-N
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Description

1,3,5-Triphenyladamantane is a chemical compound with the molecular formula C28H28 . It is a derivative of adamantane, a type of diamondoid, where three of the hydrogen atoms are replaced by phenyl groups .


Synthesis Analysis

The synthesis of 1,3,5-Triphenyladamantane involves the reaction of 1-bromoadamantane with tert-butyl bromide in the presence of benzene . Another approach involves the reaction of 1,3,5-triphenyladamantane-bridged trisbenzimidazolium or trisimidazolium salts bearing long alkyl chains with silver oxide .


Molecular Structure Analysis

The molecular structure of 1,3,5-Triphenyladamantane consists of an adamantane core, which is a three-dimensional, cage-like structure composed of four fused cyclohexane rings in chair conformations . Attached to this core are three phenyl groups .


Physical And Chemical Properties Analysis

1,3,5-Triphenyladamantane has a molecular weight of 364.52 g/mol . It has a predicted boiling point of 497.9±35.0 °C and a predicted density of 1.152±0.06 g/cm3 . The melting point is reported to be between 230-233 °C .

Scientific Research Applications

Molecular Structure and Interactions

1,3,5-Triphenyladamantane demonstrates unique molecular characteristics and interactions. Boldog et al. (2009) observed that its molecular structure facilitates extensive C-H...π interactions, leading to the formation of dimers and a primitive cubic net. This suggests potential applications in materials science, particularly in the creation of novel molecular networks and frameworks (Boldog et al., 2009).

Organometallic Frameworks

Tominaga et al. (2016) reported the formation of trinuclear silver(I) hexacarbene complexes using 1,3,5-triphenyladamantane. These complexes self-assemble into hollow spherical aggregates in organic solutions, indicating potential applications in nanotechnology and molecular engineering (Tominaga et al., 2016).

Electronic and Optical Properties

A study by Chiu et al. (2005) on amino-substituted triphenylamine derivatives, which include compounds related to 1,3,5-triphenyladamantane, revealed insights into their electrochemical and spectral characteristics. Such studies are crucial for developing materials for electronics and photonics (Chiu et al., 2005).

Applications in Electrochromic Materials

The use of triphenylamine-based derivatives in electrochromic materials has been explored by Yen and Liou (2018). These materials exhibit significant color changes through electrochemically induced redox reactions, making them suitable for smart windows and low-energy displays (Yen & Liou, 2018).

Light-Emitting Materials

Kukhta et al. (2015) synthesized star-shaped derivatives of 1,3,5-triphenylbenzene, demonstrating their potential as light-emitting materials. These compounds are characterized by high decomposition temperatures and fluorescence in the blue region, suggesting applications in lighting and display technologies (Kukhta et al., 2015).

Liquid Crystal Properties

Yang et al. (2012) designed novel 1,3,5-triazine-based triphenylene oligomers with exceptional mesomorphic properties. The variation in the number of triphenylene units impacts the mesomorphic behavior, indicating potential uses in liquid crystal displays and other applications requiring controlled fluidity and structure (Yang et al., 2012).

Electrochemical Recognition

Kosinska et al. (2021) utilized ferrocenylated molecules containing 1,3,5-triphenylbenzene for the electrochemical recognition of polycyclic aromatic hydrocarbons. This research is significant for developing sensors and recognition systems in environmental monitoring and chemical analysis (Kosinska et al., 2021).

Mechanism of Action

The mechanism of action of 1,3,5-Triphenyladamantane is not well-documented as it is largely used as a precursor in chemical synthesis .

properties

IUPAC Name

1,3,5-triphenyladamantane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28/c1-4-10-23(11-5-1)26-16-22-17-27(19-26,24-12-6-2-7-13-24)21-28(18-22,20-26)25-14-8-3-9-15-25/h1-15,22H,16-21H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASFIKOPZZANWSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3(CC1(CC(C2)(C3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,5-Triphenyladamantane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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